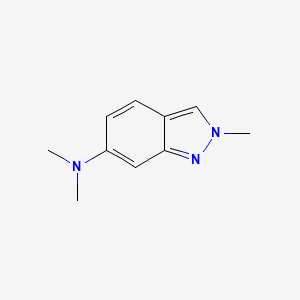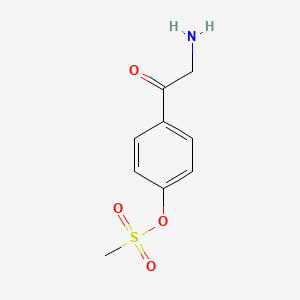
4-Glycylphenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Glycylphenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates Methanesulfonates are known for their diverse applications in organic synthesis and industrial processes due to their strong acidic properties and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Glycylphenyl methanesulfonate typically involves the reaction of 4-glycylphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-Glycylphenol+Methanesulfonyl chloride→4-Glycylphenyl methanesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of methanesulfonates often involves the direct dissolution of metals in aqueous methanesulfonic acid solutions. This method ensures high purity of the resulting methanesulfonate salts .
Analyse Chemischer Reaktionen
Types of Reactions
4-Glycylphenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonate group to a sulfide.
Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Glycylphenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological alkylating agent, which can modify DNA and proteins.
Medicine: Explored for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of 4-Glycylphenyl methanesulfonate involves the alkylation of nucleophilic sites in biological molecules. The methanesulfonate group is a good leaving group, which facilitates the formation of a reactive intermediate that can alkylate DNA, proteins, and other biomolecules. This alkylation can lead to the disruption of cellular processes and is the basis for its potential use in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methanesulfonate: Another alkylating agent used in research and chemotherapy.
Ethyl methanesulfonate: Similar in structure and function, used in mutagenesis studies.
Isopropyl methanesulfonate: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
4-Glycylphenyl methanesulfonate is unique due to the presence of the glycyl group, which can impart different reactivity and biological activity compared to other methanesulfonates. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
920804-48-4 |
|---|---|
Molekularformel |
C9H11NO4S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
[4-(2-aminoacetyl)phenyl] methanesulfonate |
InChI |
InChI=1S/C9H11NO4S/c1-15(12,13)14-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3 |
InChI-Schlüssel |
WPSHRBSOVNACTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624115.png)
![2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12624132.png)
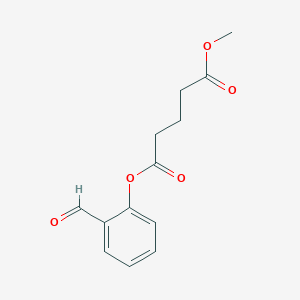
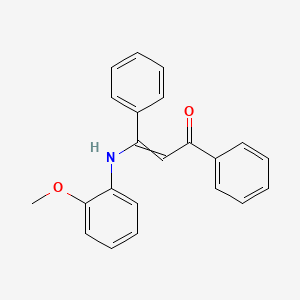
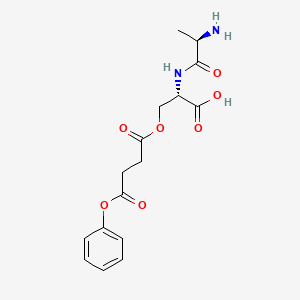
![3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12624147.png)
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B12624155.png)
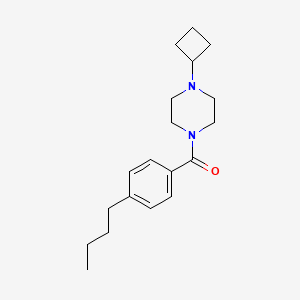
![1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12624165.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12624166.png)
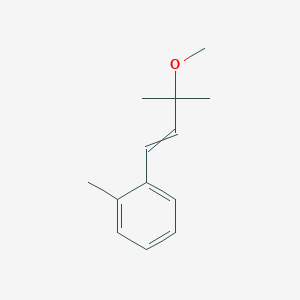
![2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B12624192.png)
![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12624202.png)
